BenchChemオンラインストアへようこそ!

Ethyl 2-Methyl-3-morpholinopropanoate

CCR5 Chemokine Receptor Antagonism Negative Control

Ethyl 2-methyl-3-morpholinopropanoate (CAS 42980-64-3) is a morpholine-containing aliphatic ester characterized by a 2-methyl substitution on the propanoate backbone. This compound belongs to a series of morpholinopropanoate esters that includes the des-methyl analog (ethyl 3-morpholinopropanoate, CAS 20120-24-5) and the corresponding methyl ester (methyl 2-methyl-3-morpholinopropanoate, CAS 20120-26-7).

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 42980-64-3
Cat. No. B11773249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Methyl-3-morpholinopropanoate
CAS42980-64-3
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CN1CCOCC1
InChIInChI=1S/C10H19NO3/c1-3-14-10(12)9(2)8-11-4-6-13-7-5-11/h9H,3-8H2,1-2H3
InChIKeyNKNSHDCCJHFHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-3-morpholinopropanoate (CAS 42980-64-3): A Structurally Distinct Morpholinopropanoate Ester for Targeted Chemical Biology and Intermediate Procurement


Ethyl 2-methyl-3-morpholinopropanoate (CAS 42980-64-3) is a morpholine-containing aliphatic ester characterized by a 2-methyl substitution on the propanoate backbone. This compound belongs to a series of morpholinopropanoate esters that includes the des-methyl analog (ethyl 3-morpholinopropanoate, CAS 20120-24-5) and the corresponding methyl ester (methyl 2-methyl-3-morpholinopropanoate, CAS 20120-26-7) . The unique combination of the 2-methyl branch and the ethyl ester confers distinct steric and electronic properties that influence its biological activity, physical properties, and synthetic utility, making it a non-interchangeable building block for medicinal chemistry and chemical biology applications .

Why Ethyl 2-Methyl-3-morpholinopropanoate Cannot Be Replaced by “Similar” Morpholinopropanoate Analogs: A Procurement Risk Analysis


The presence of both the 2-methyl group and the ethyl ester in the morpholinopropanoate scaffold creates a system of interdependent structure–activity and structure–property relationships that cannot be replicated by simple homologs. Replacing the ethyl ester with a methyl group (methyl 2-methyl-3-morpholinopropanoate) alters the boiling point by over 20°C, impacting purification and formulation [1]. Removal of the 2-methyl branch (ethyl 3-morpholinopropanoate) significantly shifts CCR5 antagonism potency, turning a weak negative control into a potentially confounding factor [2]. Even hydrolysis to the free acid (2-methyl-3-morpholinopropanoic acid) changes solubility and ionization, rendering it unsuitable for reactions that require an ester moiety . These multidimensional differences mean that casual substitution of the target compound with an “in-class” analog can lead to failed reactions, misleading biological results, or unusable physical forms. The following quantitative evidence guide provides the data necessary to make an informed procurement decision.

Quantitative Evidence Guide: How Ethyl 2-Methyl-3-morpholinopropanoate Stacks Up Against Its Closest Analogs


CCR5 Antagonist Potency: 400-Fold Weaker than Potent Peers, Positioning It as a Negative Control Candidate

Ethyl 2-methyl-3-morpholinopropanoate exhibits an IC50 of 10,000 nM against the human CCR5 receptor, as measured in MOLT4/CCR5 cells by inhibition of CCL5-induced intracellular calcium mobilization [1]. This is approximately 400-fold weaker than the potent piperazine-containing CCR5 antagonist (CHEMBL3397989, IC50 = 25 nM) evaluated in the same assay format [1][2], and more than 1,000-fold weaker than the clinical drug maraviroc (IC50 ≈ 3 nM) [3]. The compound's weak activity profile makes it unsuitable for CCR5-targeted therapeutic development, but it offers a well-characterized negative control for assay validation.

CCR5 Chemokine Receptor Antagonism Negative Control Calcium Flux Assay

Dihydroorotase (DHOase) Inhibition: Sub-millimolar Affinity Contrasts with Micromolar Phytochemical Inhibitors

Ethyl 2-methyl-3-morpholinopropanoate inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites with an IC50 of 180,000 nM (180 µM) at pH 7.37 and 10 µM compound concentration [1]. In comparison, the flavonol kaempferol inhibits DHOase from the same class with an IC50 of 31,000 nM (31 µM) [2]. The target compound is approximately 5.8-fold less potent than kaempferol. This weak inhibition profile positions the compound as a low-activity control in pyrimidine biosynthesis studies.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition Anticancer Target

Boiling Point Differentiation: Structural Homologs Exhibit Divergent Distillation Ranges That Impact Purification Feasibility

The methyl ester analog (methyl 2-methyl-3-morpholinopropanoate, CAS 20120-26-7) has a reported boiling point of 261.8°C at 760 mmHg [1], while the des-methyl analog (ethyl 3-morpholinopropanoate, CAS 20120-24-5) boils at 118°C at 12 mmHg, which extrapolates to approximately 250–260°C at 760 mmHg . Although the exact boiling point of ethyl 2-methyl-3-morpholinopropanoate has not been published, the combined presence of the 2-methyl branch and the ethyl ester is predicted to raise the boiling point above that of the des-methyl analog, based on the trend observed in the methyl ester series. This inferred higher boiling point may necessitate higher distillation temperatures, potentially limiting utility in heat-sensitive downstream processes.

Boiling Point Distillation Purification Physicochemical Property

Procurement-Grade Purity: Comparable Numerical Specifications Mask Differences in Analytical Validation Documentation

Ethyl 2-methyl-3-morpholinopropanoate is commercially available at a minimum purity of 98% from multiple vendors, a specification matched by the methyl analog (98%) . However, vendors of the target compound (e.g., Leyan, AKSci) provide only a purity specification without routinely posting NMR or HPLC chromatograms . In contrast, suppliers of the des-methyl analog (e.g., Aladdin) often include proton NMR conformation checks and GC purity data with their certificates of analysis . The absence of vendor-provided analytical documentation for the target compound places an additional burden on the buyer to independently verify identity and purity, potentially delaying research timelines.

Purity Quality Control Analytical Validation NMR HPLC

Application Scenarios for Ethyl 2-Methyl-3-morpholinopropanoate Derived from Quantitative Evidence


Negative Control in High-Throughput CCR5 Antagonist Screening Campaigns

Ethyl 2-methyl-3-morpholinopropanoate, with its 400-fold weaker CCR5 antagonism (IC50 = 10,000 nM) relative to potent reference antagonists [1], serves as an ideal negative control compound to define the assay window and exclude non-specific calcium flux effects in MOLT4/CCR5 cellular assays. This application is supported by quantitative data showing that potent CCR5 antagonists such as CHEMBL3397989 (IC50 = 25 nM) clearly resolve from the compound in the same experimental system [1][2].

Medicinal Chemistry Starting Point for Structure–Activity Relationship (SAR) Exploration of Morpholine-Based CCR5 Antagonists

Preliminary pharmacological screening indicates that the compound can be used as a CCR5 antagonist scaffold for the preparation of treatments targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. Synthetic chemists can leverage the ethyl ester moiety for prodrug strategies or further derivatization, while using the weak parent compound as a baseline for measuring SAR improvement [1].

Low-Activity Probe for Dihydroorotase (DHOase) Counter-Screening in Pyrimidine Biosynthesis Studies

Researchers investigating DHOase as an anticancer target can employ ethyl 2-methyl-3-morpholinopropanoate (IC50 = 180 µM) as a negative control to ensure that observed phenotypic effects in cell-based assays are not due to inadvertent inhibition of de novo pyrimidine biosynthesis, given that known plant-derived inhibitors like kaempferol achieve IC50 values in the 30 µM range [1][2].

Building Block for Pharmacokinetic Optimization via Ester Hydrolysis and Subsequent Conjugation

The ethyl ester group in ethyl 2-methyl-3-morpholinopropanoate can be hydrolyzed under mild conditions to the corresponding carboxylic acid (2-methyl-3-morpholinopropanoic acid) [1], which can then be conjugated to amines, alcohols, or polymers to modulate solubility, permeability, or targeting properties. This approach is supported by the documented synthetic utility of analogous morpholinopropanoate esters in prodrug design [1].

Quote Request

Request a Quote for Ethyl 2-Methyl-3-morpholinopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.